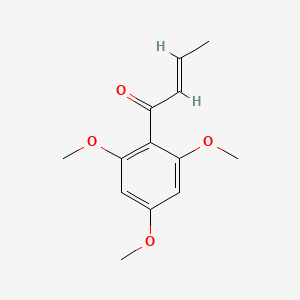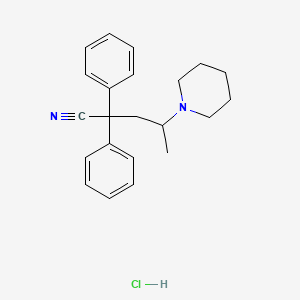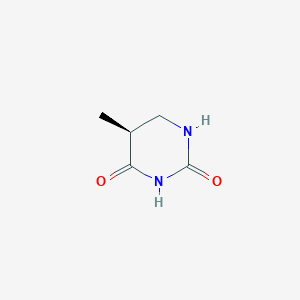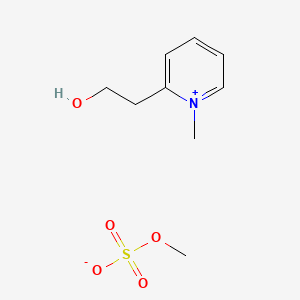
2-(2-Hydroxyethyl)-1-methylpyridinium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyethyl)-1-methylpyridinium methyl sulphate is a quaternary ammonium compound with a pyridinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-1-methylpyridinium methyl sulphate typically involves the reaction of 2-(2-Hydroxyethyl)pyridine with methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-(2-Hydroxyethyl)pyridine+Methyl sulfate→2-(2-Hydroxyethyl)-1-methylpyridinium methyl sulphate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reactants, controlled temperature, and pressure conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)-1-methylpyridinium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted pyridinium salts.
Scientific Research Applications
2-(2-Hydroxyethyl)-1-methylpyridinium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)-1-methylpyridinium methyl sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl methacrylate: Known for its use in polymer synthesis and biomedical applications.
2-Methoxyethanol: Utilized as a solvent and in the production of various chemicals.
Uniqueness
2-(2-Hydroxyethyl)-1-methylpyridinium methyl sulphate is unique due to its quaternary ammonium structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
58878-36-7 |
|---|---|
Molecular Formula |
C9H15NO5S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-(1-methylpyridin-1-ium-2-yl)ethanol;methyl sulfate |
InChI |
InChI=1S/C8H12NO.CH4O4S/c1-9-6-3-2-4-8(9)5-7-10;1-5-6(2,3)4/h2-4,6,10H,5,7H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
ZYVMAKJHAZNZGP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC=C1CCO.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


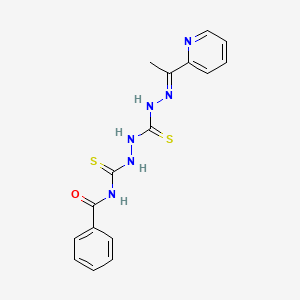
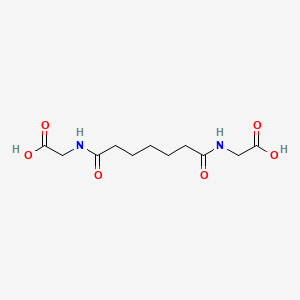
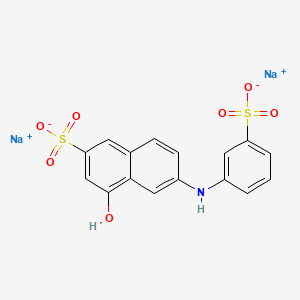

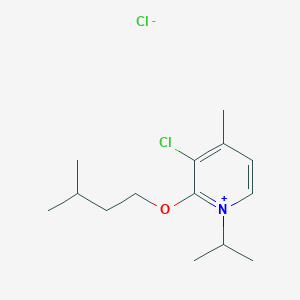
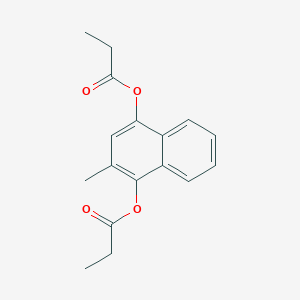
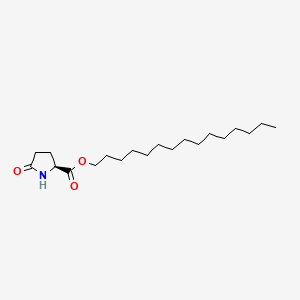
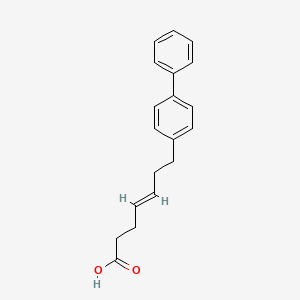
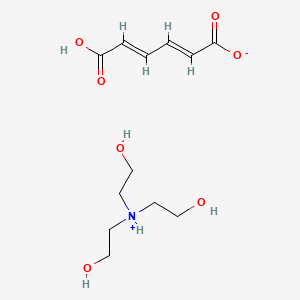
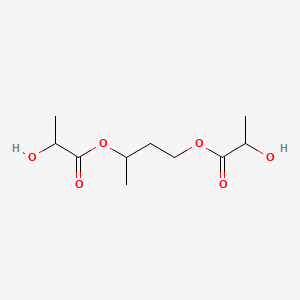
![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)
